5-(Difluoromethyl)-2-iodonitrobenzene
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Overview
Description
5-(Difluoromethyl)-2-iodonitrobenzene: is an organic compound characterized by the presence of difluoromethyl, iodine, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a nitrobenzene derivative using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under specific reaction conditions . The iodination step can be achieved using iodine or iodine monochloride in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of 5-(Difluoromethyl)-2-iodonitrobenzene may involve large-scale difluoromethylation and iodination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)-2-iodonitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The difluoromethyl group can be oxidized to a carboxylic acid derivative under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., DMF, DMSO).
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride).
Oxidation: Strong oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products:
Substitution: Corresponding substituted benzene derivatives.
Reduction: 5-(Difluoromethyl)-2-iodoaniline.
Oxidation: 5-(Difluoromethyl)-2-iodobenzoic acid.
Scientific Research Applications
Chemistry: 5-(Difluoromethyl)-2-iodonitrobenzene is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds . Its unique functional groups allow for diverse chemical modifications, making it valuable in the synthesis of complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design . The difluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates, while the nitro and iodine groups provide sites for further functionalization .
Industry: In the materials science industry, this compound is investigated for its potential use in the development of advanced materials, such as fluorinated polymers and coatings . Its unique properties can contribute to the performance and durability of these materials .
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-iodonitrobenzene in biological systems involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components . The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
5-(Trifluoromethyl)-2-iodonitrobenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-(Difluoromethyl)-2-bromonitrobenzene: Similar structure but with a bromine atom instead of an iodine atom.
5-(Difluoromethyl)-2-aminonitrobenzene: Similar structure but with an amino group instead of an iodine atom.
Uniqueness: 5-(Difluoromethyl)-2-iodonitrobenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability . The difluoromethyl group enhances lipophilicity and metabolic stability, while the iodine atom offers opportunities for further functionalization through substitution reactions . The nitro group adds to the compound’s versatility in chemical transformations .
Properties
Molecular Formula |
C7H4F2INO2 |
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Molecular Weight |
299.01 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-iodo-2-nitrobenzene |
InChI |
InChI=1S/C7H4F2INO2/c8-7(9)4-1-2-5(10)6(3-4)11(12)13/h1-3,7H |
InChI Key |
WKPJIQDKURKFFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)[N+](=O)[O-])I |
Origin of Product |
United States |
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